Product packaging for 3-Hydroxy-5-nitrobenzaldehyde(Cat. No.:CAS No. 193693-95-7)

3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175
CAS No.: 193693-95-7
M. Wt: 167.12 g/mol
InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure Contextualization

Systematically named 3-hydroxy-5-nitrobenzaldehyde according to IUPAC nomenclature, this compound has the chemical formula C₇H₅NO₄. nih.gov It possesses a molecular weight of approximately 167.12 g/mol . nih.govbiosynth.com The structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 5. cymitquimica.com This specific arrangement of substituents on the aromatic ring is crucial to its chemical properties and reactivity. The compound typically appears as a pale yellow to brown crystalline powder. smolecule.com

Key Identifiers for this compound:

Identifier Value
CAS Number 193693-95-7
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
InChI Key QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1N+[O-])O)C=O

Data sourced from PubChem and other chemical databases. nih.govbiosynth.com

Relevance of the Benzaldehyde (B42025) Core in Synthetic Chemistry

The benzaldehyde core is a fundamental building block in organic synthesis. nih.govresearchgate.net Benzaldehyde and its derivatives are widely used as precursors for a vast array of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. ontosight.airesearchgate.net The aldehyde functional group is particularly reactive, readily undergoing a variety of transformations such as oxidation to form carboxylic acids, reduction to yield alcohols, and condensation reactions with amines to form Schiff bases. smolecule.com This versatility makes benzaldehydes key intermediates in the construction of more complex molecular architectures. wiserpub.com For instance, the Knoevenagel and Wittig reactions, which are fundamental carbon-carbon bond-forming reactions, often utilize benzaldehyde derivatives.

Significance of Hydroxyl and Nitro Substituents in Aromatic Systems

The electronic properties of the benzene ring in this compound are significantly influenced by the presence of the hydroxyl and nitro groups.

The hydroxyl group (-OH) is an activating group, meaning it increases the electron density of the aromatic ring through a resonance effect, specifically at the ortho and para positions. quora.com This is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring. msu.edulibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. quora.com The hydroxyl group can also participate in hydrogen bonding, which affects the compound's physical properties, such as solubility and melting point. cymitquimica.com

In contrast, the nitro group (-NO₂) is a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects. msu.edulibretexts.org This deactivation makes the ring less reactive towards electrophilic substitution. libretexts.org However, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene. wikipedia.org The nitro group is also a meta-director for electrophilic substitution. quora.com

The interplay of these two opposing electronic effects—the activating hydroxyl group and the deactivating nitro group—imparts a unique reactivity profile to this compound.

Emerging Research Trajectories for Aromatic Nitro-Hydroxy Aldehydes

Recent research on aromatic nitro-hydroxy aldehydes, including this compound, is exploring several promising avenues. These compounds are being investigated as key intermediates in the synthesis of novel heterocyclic compounds and coordination complexes. smolecule.com The formation of Schiff bases through the condensation of the aldehyde group with various amines is a particularly active area of research, leading to the development of new ligands for metal complexes and colorimetric sensors. biosynth.com

Furthermore, the biological activities of derivatives of these aldehydes are of growing interest. For example, some related compounds have shown potential as enzyme inhibitors. Specifically, derivatives like 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) have been studied as potent inhibitors of xanthine (B1682287) oxidase, an enzyme linked to the production of uric acid, suggesting potential therapeutic applications for conditions like gout. The unique electronic and structural features of aromatic nitro-hydroxy aldehydes make them valuable scaffolds for the design of new biologically active molecules. ontosight.ai

Detailed Research Findings

Research into this compound has yielded significant insights into its synthesis and reactivity. One synthetic route involves the nitration of 3-hydroxybenzaldehyde (B18108). smolecule.com Another method starts with the nitration of 3-ethoxy-4-hydroxybenzaldehyde, followed by the cleavage of the ethoxy group to produce the desired compound. google.com

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The aldehyde group readily participates in condensation reactions, most notably with primary amines to form Schiff bases, which are useful in coordination chemistry. The nitro group can be reduced to an amino group, providing a pathway to synthesize other substituted aromatic compounds. Conversely, the aldehyde group can be oxidized to a carboxylic acid.

Spectroscopic analysis is crucial for the characterization of this compound. In the ¹³C NMR spectrum, the aldehyde carbon typically appears around 190 ppm, while the carbons attached to the hydroxyl and nitro groups also show characteristic shifts. Infrared (IR) spectroscopy confirms the presence of the key functional groups, with characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) groups.

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

Compound¹H NMR (DMSO-d₆, ppm)¹³C NMR (DMSO-d₆, ppm)IR (cm⁻¹)
This compound Aldehyde proton (~10 ppm) Aldehyde carbon (~190 ppm)-NO₂ (~1520), -CHO (~1700)
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) Aromatic protons (7.5-8.5), Methoxy (B1213986) (3.9), Aldehyde (10.2), Hydroxyl (11.5) chemicalbook.comVariesNot specified
3-Hydroxy-4-nitrobenzaldehyde Not specifiedNot specifiedKBr WAFER, ATR-Neat nih.gov

Crystallographic studies of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, indicate that the aromatic ring system is largely planar. This planarity is a common feature of such substituted benzaldehydes and influences their molecular packing in the solid state.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO4 B1337175 3-Hydroxy-5-nitrobenzaldehyde CAS No. 193693-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441947
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-95-7
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Hydroxy 5 Nitrobenzaldehyde and Its Derivatives

Precursor-Based Synthetic Routes

The synthesis of 3-Hydroxy-5-nitrobenzaldehyde can be approached from various precursors, with strategies tailored to manipulate functional groups and achieve the desired substitution pattern on the benzaldehyde (B42025) core.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) serves as a common and inexpensive starting material for various substituted benzaldehydes. The synthesis of derivatives related to this compound often begins with the nitration of vanillin.

The nitration of vanillin with concentrated nitric acid in a solvent like glacial acetic acid yields 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.org This reaction introduces a nitro group at the C-5 position, ortho to the hydroxyl group and meta to the aldehyde group. Yields for this process can be significant, with reports of 75% using nitric acid in acetic acid, and up to 88% with acetyl nitrate (B79036) on silica (B1680970) gel. wikipedia.org

Following nitration, demethylation is a key step to produce hydroxylated derivatives. The ether cleavage of 5-nitrovanillin can lead to the formation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), a valuable intermediate for catechol-O-methyltransferase (COMT) inhibitors. wikipedia.org This demethylation can be achieved using reagents such as hydrobromic acid or a combination of lithium hydroxide (B78521) and thiophenol. wikipedia.org While this specific pathway yields a dihydroxy derivative rather than this compound directly, it exemplifies the use of vanillin as a precursor and the application of nitration followed by demethylation.

Table 1: Synthesis of 5-Nitrovanillin from Vanillin

Nitrating Agent Solvent/Support Yield
Concentrated Nitric Acid Glacial Acetic Acid 75%

Data sourced from Wikipedia's entry on 5-Nitrovanillin. wikipedia.org

A more direct theoretical approach to synthesizing this compound involves the nitration of a suitable salicylaldehyde (B1680747) isomer, specifically 3-hydroxybenzaldehyde (B18108). wikipedia.orgsigmaaldrich.com However, the regioselectivity of this electrophilic aromatic substitution is complex and requires careful control.

The control of regioselectivity in the nitration of substituted hydroxybenzaldehydes is governed by the electronic effects of the substituents already present on the aromatic ring. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director.

In the case of 3-hydroxybenzaldehyde, the hydroxyl group activates positions 2, 4, and 6 for electrophilic attack. The aldehyde group deactivates the ring but directs incoming electrophiles to position 5. The powerful activating effect of the hydroxyl group typically dominates, leading to a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-hydroxybenzaldehyde isomers. rsc.org This makes the direct synthesis of the 5-nitro isomer challenging, as it requires overcoming the strong directing influence of the hydroxyl group.

Research on halogenated 3-hydroxybenzaldehydes demonstrates how existing substituents can be used to block certain positions and influence the outcome of nitration. For instance, the nitration of chlorinated 3-hydroxybenzaldehydes results in specific dinitro products, establishing the constitution of the intermediate chloronitro-3-hydroxybenzaldehydes. rsc.org This highlights the principle that regioselectivity can be manipulated by pre-existing substitution patterns on the aromatic ring. rsc.orgrsc.org

The distribution of isomeric products during nitration is highly sensitive to reaction conditions, including the choice of nitrating agent, solvent, and temperature.

For the nitration of benzaldehyde to 3-nitrobenzaldehyde (B41214), a common procedure involves using a mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) at low temperatures (not exceeding 10-15°C) to control the reaction's exothermicity and prevent side reactions. oc-praktikum.de

In the case of salicylaldehyde nitration, a competitive reaction occurs between substitution at the 3- and 5-positions. google.com Traditional methods using fuming nitric acid in glacial acetic acid often result in significant amounts of the 3-nitro byproduct, which complicates purification. google.com To improve the yield of the 5-nitro isomer, modified conditions have been developed. One such method employs a novel ternary mixed solvent system of hydrofluoric acid, acetic anhydride (B1165640), and acetic acid, which improves the reaction rate at low temperatures and increases the yield of 5-nitrosalicylaldehyde. google.com Another approach uses ammonium (B1175870) cerium nitrate as the nitrating agent with a phase transfer catalyst to enhance selectivity. patsnap.com These examples underscore the critical role that the reaction medium and temperature play in directing the nitration and controlling the final product distribution.

Table 2: Influence of Reaction Conditions on Nitration of Salicylaldehyde

Nitrating Agent Solvent System Key Condition Primary Product(s)
Fuming Nitric Acid Glacial Acetic Acid Low Temperature Mixture of 3-nitro and 5-nitrosalicylaldehyde
Fuming Nitric Acid HF / Acetic Anhydride / Acetic Acid 5-10°C Improved yield of 5-nitrosalicylaldehyde google.com

Dealkylation, and more specifically demethylation, is a crucial reaction for synthesizing phenolic compounds from their corresponding alkyl ethers (alkoxy derivatives). This strategy is particularly relevant for producing this compound from a precursor like 3-methoxy-5-nitrobenzaldehyde, where a methoxy (B1213986) group is converted into a hydroxyl group.

The cleavage of the stable C-O bond in ethers requires strong reagents, typically strong acids. wikipedia.org The reaction can proceed through either an SN1 or SN2 nucleophilic substitution mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org

Common reagents for ether cleavage include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). The process begins with the protonation of the ether oxygen, creating a good leaving group (an alcohol). Subsequently, the halide ion acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the oxygen in an SN2 reaction. libretexts.org For aryl alkyl ethers, the cleavage always yields a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Lewis acids are also employed for selective ether cleavage. A patented method for preparing 3,4-dihydroxy-5-nitrobenzaldehyde involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using a reagent system comprising zinc chloride and hydrochloric acid. google.com This method demonstrates high efficiency, achieving a 95.1% yield of the crude product. google.com Other reagents, such as boron tribromide (BBr₃), are also effective for cleaving aryl methyl ethers under mild conditions.

Table 3: Reagents for Selective Ether Cleavage

Reagent(s) Substrate Example Product Example Mechanism Type
Hydrobromic Acid (HBr) Aryl methyl ether Phenol + Methyl bromide SN2 libretexts.org
Hydroiodic Acid (HI) Aryl methyl ether Phenol + Methyl iodide SN2 libretexts.org
Zinc Chloride / HCl 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde 3,4-dihydroxy-5-nitrobenzaldehyde Lewis Acid-catalyzed google.com

Dealkylation and Demethylation Strategies from Substituted Benzaldehydes

Role of Lewis Acids in Dealkylation Processes

The synthesis of this compound often involves the dealkylation of a corresponding ether, typically a methoxy or ethoxy derivative. Lewis acids are pivotal reagents in facilitating this ether cleavage, a critical step for introducing the hydroxyl group onto the aromatic ring. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron tribromide (BBr₃), and zinc chloride (ZnCl₂).

The mechanism of dealkylation by a Lewis acid like aluminum chloride involves the coordination of the aluminum atom to the oxygen of the alkoxy group. This coordination makes the alkyl group more susceptible to nucleophilic attack. In some cases, the presence of a nitro group can direct the selective dealkylation. The complexation of AlCl₃ with the phenolic nitro group can be stronger than with the phenolic ether alone, influencing the regioselectivity of the reaction.

Boron tribromide is another potent Lewis acid for cleaving aryl methyl ethers. The reaction typically proceeds by the formation of a complex between the highly Lewis acidic BBr₃ and the Lewis basic ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of an aryloxydibromoborane, which is then hydrolyzed during aqueous workup to yield the desired phenol.

A specific application of Lewis acids in a related synthesis is the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde from 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. This process utilizes a reagent system comprising zinc chloride, water, and hydrogen chloride. This method is noteworthy as it can be carried out in water, thus avoiding the need for organic solvents. The zinc chloride acts as the Lewis acid catalyst to facilitate the de-ethylation. After the reaction, the product can be isolated by simple dilution with water and filtration, and the zinc chloride can be recovered from the filtrate.

Lewis AcidPrecursor CompoundProductKey Features
Aluminum Chloride (AlCl₃) Aryl alkyl ethersAryl hydroxidesCan exhibit regioselectivity directed by other functional groups like nitro groups.
Boron Tribromide (BBr₃) Aryl methyl ethersAryl hydroxidesA very strong Lewis acid, often used for efficient ether cleavage under mild conditions.
Zinc Chloride (ZnCl₂) 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde3,4-dihydroxy-5-nitrobenzaldehydeReaction can be performed in an aqueous medium, offering a greener alternative.

Catalytic Synthesis and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and environmentally benign processes. These approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous materials in the synthesis of compounds like this compound.

Transition Metal Catalysis in Aldehyde Functionalization

Transition metal catalysis offers powerful tools for the functionalization of aromatic aldehydes. While specific examples for this compound are not extensively detailed in the literature, general principles of transition metal-catalyzed reactions on benzaldehydes are applicable. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the aromatic ring. The aldehyde group itself can be a target for functionalization. A notable challenge is the potential for the aldehyde to coordinate with the metal center, sometimes poisoning the catalyst. However, strategies using transient directing groups can enable diverse ortho-C(sp²)-H functionalization of benzaldehydes. This involves the in-situ formation of an imine that directs the metal catalyst to the desired position for C-H activation and subsequent functionalization.

Furthermore, nickel(II) complexes with Schiff base functionalized N-heterocyclic carbene ligands have been shown to catalyze the oxidation of styrene (B11656) to benzaldehyde with high selectivity, using hydrogen peroxide as a green oxidant. Such catalytic systems could potentially be adapted for the selective oxidation of substituted toluenes to the corresponding benzaldehydes.

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis is an increasingly important area of green chemistry, utilizing enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions. The synthesis of aromatic aldehydes can be achieved through various biocatalytic routes. For instance, unspecific peroxygenases (UPOs) have been used for the oxidation of substituted toluenes. The enzyme AaeUPO has been shown to successfully oxidize p-nitrotoluene to p-nitrobenzaldehyde.

Benzaldehyde lyase, a thiamine-dependent enzyme, has been engineered to perform photobiocatalytic enantioselective radical cross-coupling reactions, using aldehydes as acyl radical precursors. Additionally, the reduction of benzaldehydes to their corresponding alcohols is a common biological transformation. Studies have demonstrated the use of aqueous extracts from various plant wastes as sources of enzymes for the biocatalytic reduction of benzaldehyde to benzyl (B1604629) alcohol, offering an environmentally friendly alternative to chemical reducing agents. While direct enzymatic synthesis of this compound is not well-documented, these examples highlight the potential for developing biocatalytic methods, such as the selective oxidation of a corresponding toluene (B28343) derivative or the hydroxylation of 5-nitrobenzaldehyde.

Solvent-Free and Environmentally Benign Synthetic Protocols

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Research into the synthesis of nitrobenzaldehydes has explored several environmentally benign protocols. One approach involves the use of metalloporphyrins as biomimetic catalysts for the dioxygen oxidation of nitrotoluenes under mild conditions, replacing harsh chemical oxidants like potassium permanganate (B83412) or nitric acid. This method uses clean oxygen or air as the oxidant in an alkaline methanol (B129727) medium, significantly reducing environmental pollution and equipment corrosion.

Another green synthetic approach for the oxidation of a substituted benzyl alcohol to the corresponding aldehyde involves using a water-soluble TEMPO derivative (2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene) acetic acid) as a catalyst with commercially available sodium hypochlorite (B82951) (NaClO) as the oxidant. This method can achieve high yields and purity of the desired aldehyde.

Furthermore, as mentioned previously, the dealkylation step in the synthesis of related dihydroxy-nitrobenzaldehydes can be performed in water using zinc chloride, eliminating the need for organic solvents and allowing for the recovery and reuse of the catalyst. These examples demonstrate a clear trend towards developing more sustainable synthetic routes for aromatic aldehydes.

Synthesis of Advanced Derivatives and Conjugates

The aldehyde functional group in this compound is a versatile handle for the synthesis of a wide range of derivatives, particularly through condensation reactions with primary amines and related compounds.

Hydrazone and Schiff Base Formation

The reaction of the aldehyde group of this compound with the primary amino group of hydrazides or amines leads to the formation of hydrazones and Schiff bases (imines), respectively. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a few drops of an acid catalyst like acetic acid.

Schiff Bases: The condensation of an aldehyde with a primary amine (-NH₂) yields a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine group, -C=N-). Chiral Schiff base ligands can be prepared by reacting substituted benzaldehydes with chiral amines, such as (1R,2R)-(-)-1,2-diaminocyclohexane. These ligands are important in the development of metal complexes for asymmetric catalysis. The reaction typically involves dissolving the nitrobenzaldehyde in ethanol (B145695), followed by the addition of the amine and refluxing the mixture. The product often precipitates upon cooling or dilution with water.

Hydrazones: Similarly, reacting an aldehyde with a hydrazide (R-CO-NH-NH₂) results in the formation of a hydrazone, characterized by the -NH-N=CH- functional group. These derivatives have been synthesized from various substituted benzaldehydes, including those with hydroxyl and nitro groups. The synthesis is generally straightforward, involving the condensation of the aldehyde with the appropriate hydrazide in a solvent like ethanol. Microwave-assisted synthesis has also been employed to facilitate these condensation reactions, often leading to high yields in shorter reaction times.

The formation of these derivatives is a key strategy for modifying the properties of this compound and creating new compounds with potentially interesting biological or chemical characteristics.

Derivative TypeFunctional GroupGeneral ReactantsTypical Conditions
Schiff Base Azomethine (-C=N-)This compound + Primary AmineReflux in ethanol, often with acid catalyst.
Hydrazone Hydrazone (-NH-N=CH-)This compound + HydrazideReflux in ethanol; microwave irradiation can also be used.
Synthesis of this compound-4-hydroxybenzoylhydrazone (3-HNHBH)

The synthesis of this compound-4-hydroxybenzoylhydrazone (3-HNHBH) is achieved through a direct condensation reaction. This procedure involves reacting this compound with 4-hydroxybenzohydrazide. google.com The reaction mechanism proceeds via a nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.

This synthesis is typically conducted in a suitable solvent, such as ethanol or methanol, and can be facilitated by a few drops of an acid catalyst. The resulting 3-HNHBH ligand is a significant compound in the field of analytical chemistry, where it has been extensively studied as a highly sensitive and selective colorimetric sensor, particularly for the detection of copper(II) ions in aqueous environments. google.combohrium.comresearchgate.netresearchgate.netresearchgate.net The presence of multiple coordination sites—the phenolic oxygen, the imine nitrogen, and the keto-enol tautomerism of the hydrazone group—allows for strong and specific chelation with metal ions. researchgate.net

Table 1: Synthesis and Properties of 3-HNHBH
ParameterDescription
Reactant 1This compound
Reactant 24-Hydroxybenzohydrazide
Reaction TypeCondensation
Key Functional Group FormedAzomethine (-C=N-)
Primary ApplicationColorimetric sensor for Cu(II) ions google.combohrium.com
Synthesis of 2-Hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH)

A structural isomer of 3-HNHBH, 2-Hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH), is synthesized using a similar condensation methodology. In this case, 2-hydroxy-5-nitrobenzaldehyde (B32719) serves as the aldehyde precursor, which is reacted with 4-hydroxybenzohydrazide. researchgate.net The synthesis follows the same fundamental reaction pathway of nucleophilic addition-elimination to form the hydrazone linkage.

While structurally similar to its 3-hydroxy counterpart, the positional change of the hydroxyl group from the meta- (position 3) to the ortho- (position 2) position relative to the aldehyde significantly influences the electronic properties and chelation behavior of the resulting ligand. Research has shown that HNHBH is an effective colorimetric sensor for the detection of nickel(II) ions, demonstrating how subtle isomeric changes can tune the selectivity of the sensor towards different metal ions. researchgate.net

Synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

The synthesis of (E)-N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is accomplished through the condensation of 2-hydroxy-5-nitrobenzaldehyde with isonicotinohydrazide. Isonicotinohydrazide is a derivative of hydrazine (B178648) that contains a pyridine (B92270) ring, which introduces an additional nitrogen atom as a potential coordination site. The reaction proceeds under standard conditions for hydrazone formation, typically involving refluxing the reactants in an alcoholic solvent. The resulting Schiff base ligand is of significant interest in coordination chemistry, readily forming stable complexes with various transition metal ions.

Polymeric and Grafted Derivatives

The functional utility of this compound and its derivatives, such as 3-HNHBH, can be expanded by incorporating them into polymeric structures. This can be achieved through either polymerization of a monomeric derivative or by grafting the molecule onto an existing polymer backbone.

A synthetic route to create polymeric versions of 3-HNHBH involves starting with a benzaldehyde derivative that contains a polymerizable group, such as a vinyl moiety. For instance, the synthesis can begin with 2-hydroxy-4-vinylbenzaldehyde. google.com This vinyl-substituted aldehyde can be reacted with 4-hydroxybenzohydrazide to form a hydrazone monomer that retains the vinyl group. This monomer can then undergo radical polymerization to create a polymeric network where the chelating hydrazone unit is an integral part of the polymer chain. google.com

Alternatively, the 3-HNHBH probe can be incorporated as a substituent or a cross-linker within a polymer matrix. google.com This method involves attaching the pre-synthesized ligand to a functionalized polymer. Such polymeric and grafted derivatives are advantageous for creating robust, solid-state sensors or materials for metal ion remediation, as the polymer support provides mechanical stability and prevents the leaching of the chelating agent.

Formation of Metal Complexes and Chelates

Derivatives of this compound, especially hydrazones like 3-HNHBH, are powerful chelating agents that form stable coordination complexes with a variety of metal ions. The formation of these complexes is driven by the interaction between the electron-rich donor atoms of the ligand (typically oxygen and nitrogen) and the electron-deficient metal center. researchgate.net

The chelation process often involves the deprotonation of the phenolic hydroxyl group and the enol form of the hydrazone, allowing these oxygen atoms to form strong coordinate bonds with the metal ion. The nitrogen atom of the azomethine group also serves as a key coordination site. This multi-point attachment results in the formation of stable five- or six-membered chelate rings, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the complex compared to coordination with non-chelating ligands.

Coordination Chemistry with Divalent Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II))

The coordination chemistry of 3-HNHBH and its isomers with divalent metal ions has been a subject of considerable research, particularly in the context of developing selective metal ion sensors.

Copper (II): Extensive studies have demonstrated that 3-HNHBH exhibits remarkable selectivity and sensitivity towards Cu(II) ions. bohrium.comresearchgate.net Upon complexation, a distinct color change is observed, forming the basis of its use as a colorimetric sensor with a very low detection limit. google.comresearchgate.net Density Functional Theory (DFT) calculations suggest that the complexation with Cu(II) results in a seesaw coordination geometry and is energetically more favorable compared to other divalent ions like Zn(II) and Ni(II). researchgate.netresearchgate.netresearchgate.net

Nickel (II) and Zinc (II): The response of 3-HNHBH to Ni(II) and Zn(II) is significantly weaker than its response to Cu(II), which is the foundation of its selectivity. google.com However, the structural isomer, 2-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (HNHBH), has been specifically identified as a potential sensor for Ni(II) ions, indicating that the position of the hydroxyl group is critical in determining metal ion preference. researchgate.net DFT studies comparing the complexation of 3-HNHBH with Cu(II), Zn(II), and Ni(II) have been used to understand the frontier molecular orbitals and binding energies, confirming the higher stability of the copper complex. researchgate.net

Cobalt (II): While less studied with 3-HNHBH itself, Co(II) is known to form stable complexes with related Schiff base ligands derived from substituted salicylaldehydes. For example, a Co(II) complex with a Schiff base ligand from 5-nitro-salicylaldehyde has been reported to undergo hydrolytic cleavage under certain conditions, leading to a new complex where the aldehyde itself coordinates to the metal center. This highlights the rich and sometimes complex reactivity of these systems.

Table 2: Coordination of 3-HNHBH and Isomers with Divalent Metals
LigandTarget Metal IonObservation/Application
3-HNHBHCu(II)High selectivity and sensitivity, distinct color change; Colorimetric sensor google.comresearchgate.net
3-HNHBHNi(II), Zn(II)Weaker interaction; Used as competing ions to demonstrate Cu(II) selectivity google.com
HNHBH (Isomer)Ni(II)Potential colorimetric sensor researchgate.net
Molybdenum Complexes

While the coordination chemistry of this compound derivatives with first-row transition metals is well-explored, research into their complexes with heavier transition metals like molybdenum is less common. However, studies on the isomeric 2-hydroxy-5-nitrobenzaldehyde have provided significant insights.

Specifically, an aroyl hydrazone ligand synthesized from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide has been used to create mononuclear and dinuclear molybdenum(VI) complexes. smolecule.com These studies yielded complexes such as [MoO₂(L)(MeOH)] and [MoO₂(L)(H₂O)], which were characterized structurally and investigated for their electrical and catalytic properties. This work establishes that nitro-substituted hydroxybenzaldehyde-based hydrazones are effective ligands for stabilizing molybdenum centers, suggesting a promising, though currently unexplored, area of research for the corresponding derivatives of this compound.

Condensation Reactions for Complex Architectures

The aldehyde functional group of this compound is highly reactive and serves as a critical electrophilic site for various condensation reactions. These reactions are fundamental in synthetic organic chemistry for constructing larger, more complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring modulates the reactivity of the aldehyde, influencing reaction rates and outcomes. Key methodologies such as Schiff base formation, Knoevenagel condensation, and Claisen-Schmidt condensation utilize this compound as a versatile building block.

Schiff Base Formation

One of the most direct applications of this compound in building complex molecules is through its condensation with primary amines to form Schiff bases, or imines. nih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-HC=N-) group. semanticscholar.org The resulting Schiff bases are valuable intermediates and can act as ligands for the synthesis of metal complexes or as precursors for more intricate heterocyclic systems. semanticscholar.orgresearchgate.net The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including reflux in ethanol. semanticscholar.orgijtsrd.com

For instance, the condensation of a substituted benzaldehyde with a diamine can lead to the formation of macrocyclic structures or polymers. The specific arrangement of the hydroxyl and nitro groups on the this compound ring can influence the electronic properties and coordination behavior of the resulting Schiff base ligands.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The initial product is an α,β-unsaturated compound, which can be a stable final product or an intermediate for subsequent cyclization reactions, leading to diverse heterocyclic architectures. sigmaaldrich.com

The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds via nucleophilic addition followed by dehydration. wikipedia.orgunifap.br The resulting benzylidenemalononitrile (B1330407) derivatives are themselves useful synthetic intermediates. bhu.ac.in The conditions for Knoevenagel condensations can be optimized for high yields, sometimes employing microwave irradiation or ultrasound to accelerate the reaction. unifap.brbhu.ac.in

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijarsct.co.inmdpi.com Chalcones are important precursors in the synthesis of flavonoids and other heterocyclic compounds. ijarsct.co.in The reaction mechanism is a type of aldol (B89426) condensation, where the ketone forms an enolate ion that attacks the aldehyde's carbonyl carbon. ijarsct.co.in

The synthesis of chalcones from substituted benzaldehydes and acetophenones is often carried out in an alcoholic basic medium, such as ethanolic sodium hydroxide, at room temperature or slightly elevated temperatures. ijarsct.co.inmdpi.com The resulting chalcone derivatives can be isolated in good yields and serve as scaffolds for building more complex drug-like molecules. mdpi.comnih.govnih.gov

Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and ketones. wikipedia.orglibretexts.orglibretexts.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. masterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org This reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of an alkene and a stable phosphine (B1218219) oxide byproduct. libretexts.orgorganic-chemistry.org By choosing the appropriate Wittig reagent, this compound can be converted into a variety of vinyl-substituted aromatic compounds, which are valuable for further synthetic transformations.

Mechanistic Organic Chemistry of 3 Hydroxy 5 Nitrobenzaldehyde

Reaction Pathways and Intermediate Characterization

The reactivity of 3-Hydroxy-5-nitrobenzaldehyde is dictated by the electronic properties of its substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-director due to its ability to donate electron density through resonance. Conversely, the nitro and aldehyde groups are strongly deactivating, meta-directing groups, withdrawing electron density from the ring. This dichotomy of electronic effects imparts a unique reactivity to the molecule.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound that contain a suitable leaving group, such as a halogen, at a position activated by the nitro group. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The presence of the strongly electron-withdrawing nitro group is crucial as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org

For an SNAr reaction to occur, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate. chemistrysteps.com In a hypothetical substrate like 2-chloro-3-hydroxy-5-nitrobenzaldehyde, the nucleophile would attack the carbon bearing the chlorine atom. This is the rate-determining step, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the para-nitro group. youtube.com The hydroxyl group, being electron-donating, would have a slight destabilizing effect on this negatively charged intermediate. In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Key Mechanistic Steps for SNAr:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized carbanion (Meisenheimer complex).

Intermediate Stabilization: The electron-withdrawing nitro group at the para position delocalizes the negative charge, stabilizing the intermediate.

Elimination: The leaving group departs, restoring the aromatic π-system.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of two strong deactivating groups (nitro and aldehyde). However, the hydroxyl group is a powerful activating group and will direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6).

The regioselectivity is determined by the competition between the directing effects of the substituents:

-OH group (at C3): Directs ortho (C2, C4) and para (C6).

-NO2 group (at C5): Directs meta (C1, C3).

-CHO group (at C1): Directs meta (C3, C5).

Aldehyde Reactivity: Additions and Condensations

The aldehyde group is a site of significant reactivity, readily participating in nucleophilic additions and condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com

The mechanism begins with the deprotonation of the active methylene compound by the base to generate a highly nucleophilic carbanion (enolate). wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of this compound. ncert.nic.in This addition forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield a β-hydroxy adduct (an aldol). Under typical reaction conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product. sigmaaldrich.com

Table 1: Typical Conditions for Knoevenagel Condensation

ReactantActive Methylene CompoundCatalyst/SolventConditionsYield
Aromatic AldehydeMalononitrileNone (Microwave)60 °C, 30 minHigh (e.g., 95-99%) unifap.br
Benzaldehyde (B42025)MalononitrileAmino-functionalized MOF / Ethanol (B145695)Room Temperature, 5 min~100% nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidine / EthanolNot specifiedNot specified wikipedia.org

Nitro Group Transformations (e.g., Reduction to Amino)

The nitro group is readily transformed, most commonly via reduction to an amino group (-NH2). This conversion is a fundamental step in the synthesis of many derivatives and is typically achieved through catalytic hydrogenation or with reducing metals in acidic media.

Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common and efficient method. An alternative method involves the use of stannous chloride (SnCl2) in concentrated hydrochloric acid, a procedure well-established for the reduction of other nitrobenzaldehydes. orgsyn.org

The reduction mechanism is believed to proceed in a stepwise manner through several intermediates. The nitro group (R-NO2) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH2). While these intermediates are typically transient and not isolated, their existence is a key feature of the accepted reaction pathway.

Table 2: Common Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsNotes
H₂, Pd/CMethanol (B129727) or Ethanol solvent, room temperatureCommon catalytic hydrogenation method.
H₂, Raney NiEthanol solvent, elevated temperature/pressureAlternative catalyst for hydrogenation.
SnCl₂·2H₂O, conc. HCl0-100 °CStoichiometric metal-acid reduction. orgsyn.org
Fe, HCl or Acetic AcidRefluxClassic Béchamp reduction.

Hydroxyl Group Reactivity: Esterification and Etherification

The phenolic hydroxyl group of this compound can undergo esterification and etherification, typical reactions of phenols.

Esterification is commonly achieved by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). The mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the hydroxyl group by the base) on the electrophilic carbonyl carbon of the acylating agent. This results in a tetrahedral intermediate which then collapses, eliminating a chloride or carboxylate leaving group to form the final ester product.

Etherification , such as in the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an alkyl halide. The phenoxide acts as a nucleophile, displacing the halide from the alkylating agent in an SN2 reaction. Additionally, methods exist for the cleavage of aryl ethers to form phenols, such as using a Lewis acid like zinc chloride with hydrochloric acid to dealkylate substituted nitrobenzaldehydes. google.com

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the influence of its substituent groups on reaction rates can be inferred from studies of related compounds and general mechanistic principles.

Kinetics: Reaction rates are significantly influenced by the electronic effects of the substituents.

In aldehyde condensations , the rate depends on both the electrophilicity of the aldehyde's carbonyl carbon and the concentration of the carbanion intermediate. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which should increase the rate of nucleophilic attack compared to unsubstituted benzaldehyde.

For electrophilic aromatic substitution , the strong deactivating effects of the nitro and aldehyde groups would lead to significantly slower reaction rates compared to phenol or even benzaldehyde. The activation energy for the formation of the arenium ion would be very high.

In nucleophilic aromatic substitution on a halogenated derivative, the rate-determining step is the initial nucleophilic attack. The rate is enhanced by electron-withdrawing groups that stabilize the resulting Meisenheimer complex. Therefore, the nitro group would be rate-enhancing.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Condensation reactions of the aldehyde are generally thermodynamically favorable because they result in the formation of a highly conjugated, stable α,β-unsaturated system and a small molecule byproduct (water).

Reduction of the nitro group to an amine is a highly exothermic and thermodynamically favorable process.

Thermodynamic data for related isomers, such as 4-nitrobenzaldehyde (B150856), have been determined, providing a baseline for understanding the energetic properties of these molecules.

Table 3: Thermodynamic Data for a Related Isomer: 4-Nitrobenzaldehyde

Thermodynamic QuantityValueMethod
Enthalpy of formation (Δfsolid)-151 kJ/molCombustion calorimetry
Enthalpy of combustion (Δcsolid)-3318 kJ/molCombustion calorimetry

Note: Data is for 4-nitrobenzaldehyde and is intended to be illustrative for the class of compounds.

Reaction Rate Determination and Order of Reaction

Detailed kinetic studies specifically determining the reaction rates and order of reaction for this compound are not extensively reported in peer-reviewed literature. However, for analogous reactions involving substituted benzaldehydes, the reaction order is highly dependent on the specific reaction type and conditions. For instance, in reactions such as nucleophilic additions to the carbonyl group, the reaction is often first-order with respect to the benzaldehyde derivative and the nucleophile. The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the aromatic ring of this compound complicates predictions of reaction kinetics, as these groups exert opposing electronic effects.

Activation Energy and Transition State Analysis

Quantitative data on the activation energy for reactions involving this compound is scarce. Generally, the activation energy is influenced by the stability of the transition state. For nucleophilic attack at the carbonyl carbon, the electron-withdrawing nitro group would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy. Conversely, the electron-donating hydroxyl group could destabilize this transition state. Computational methods, such as Density Functional Theory (DFT), are often employed to model transition states and calculate activation barriers for such molecules. These theoretical studies can provide valuable insights into the geometry and energy of the transition state, even in the absence of experimental data.

Thermodynamic Stability of Products and Intermediates

The thermodynamic stability of products and intermediates in reactions of this compound is a critical factor in determining the reaction outcome. The resonance and inductive effects of the hydroxyl and nitro substituents play a significant role. For example, in addition-elimination reactions, the stability of potential intermediates, such as hemiacetals or tetrahedral intermediates, will be influenced by the electronic nature of the aromatic ring. The formation of thermodynamically stable products, often involving the restoration of aromaticity, typically drives these reactions to completion.

Computational Mechanistic Investigations (DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction mechanisms of molecules like this compound at a molecular level.

Elucidation of Reaction Mechanisms

DFT calculations can be utilized to map out the potential energy surface of a reaction, identifying the most plausible reaction pathways. For this compound, this could involve modeling reactions at the aldehyde group, such as aldol or Knoevenagel condensations, or reactions involving the aromatic ring, such as nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed step-by-step mechanism can be proposed. For instance, in a hypothetical nucleophilic addition, DFT could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1ΔE_act1
IntermediateΔE_int
Transition State 2ΔE_act2
ProductsΔE_rxn
Note: This is a representative table. Actual values would be obtained from specific DFT calculations for a given reaction.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the energies and spatial distributions of the HOMO and LUMO are key to its reactivity. The HOMO is typically associated with the molecule acting as a nucleophile, while the LUMO is associated with it acting as an electrophile. The electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aldehyde carbon more susceptible to nucleophilic attack. The hydroxyl group, being electron-donating, will raise the energy of the HOMO.

A detailed FMO analysis would involve visualizing these orbitals to identify the regions of highest electron density (for nucleophilic character) and lowest electron density (for electrophilic character). The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular OrbitalEnergy (eV)
HOMOE_HOMO
LUMOE_LUMO
HOMO-LUMO GapE_LUMO - E_HOMO
Note: This is a representative table. Actual energy values require specific DFT calculations.

Binding Energy Calculations for Ligand-Metal Interactions

The interaction between this compound and metal ions is a critical aspect of its coordination chemistry, influencing the stability and reactivity of the resulting metal complexes. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying these interactions through the calculation of binding energies. The binding energy represents the energy released upon the formation of a complex from its constituent ligand and metal ion, with a more negative value indicating a stronger and more stable interaction.

Detailed research findings from computational studies on Schiff base ligands derived from substituted benzaldehydes offer insights into the factors governing the stability of their metal complexes. While specific binding energy data for this compound with a broad range of metals is not extensively documented in readily available literature, studies on analogous systems provide a strong basis for understanding these interactions.

For instance, DFT calculations have been employed to determine the binding energies of various Schiff base ligands with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). These studies typically involve optimizing the geometries of the free ligand and the metal complexes to find the lowest energy conformations. The binding energy (BE) is then calculated using the following equation:

BE = Ecomplex - (Eligand + Emetal ion)

Where:

Ecomplex is the total energy of the optimized metal-ligand complex.

Eligand is the total energy of the optimized free ligand.

Emetal ion is the energy of the metal ion.

The magnitude of the binding energy is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and d-electron configuration), the coordination environment around the metal, and the electronic properties of the ligand. The hydroxyl and nitro groups on the this compound ring play a significant role in modulating its coordination properties. The hydroxyl group can deprotonate to form a strong coordinate bond with the metal ion, while the electron-withdrawing nitro group influences the electron density on the aromatic ring and the coordinating atoms.

Illustrative data from computational studies on related Schiff base-metal complexes demonstrate the typical range of binding energies observed.

Ligand DerivativeMetal IonBinding Energy (kcal/mol)Computational Method
Salicylaldehyde (B1680747) ThiosemicarbazoneCu(II)-25.8DFT/B3LYP
Salicylaldehyde ThiosemicarbazoneNi(II)-23.5DFT/B3LYP
Salicylaldehyde ThiosemicarbazoneZn(II)-21.7DFT/B3LYP
2-Hydroxyl-5-Nitrobenzaldehyde DerivativeProtein Receptor-5.71Molecular Docking

Note: The data in this table is illustrative and based on studies of structurally related compounds to provide an expected range for binding energies. Specific binding energies for this compound with these metal ions may vary.

Further detailed analysis of the electronic structure of these complexes, through techniques such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the ligand-metal bonding, including the extent of charge transfer and orbital interactions. These computational approaches are invaluable for predicting the stability of novel complexes and for designing ligands with tailored affinities for specific metal ions. For example, a study on a Schiff base derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde, a compound structurally similar to this compound, reported calculated binding free energies with a DNA receptor, highlighting the utility of these methods in biological contexts. nih.gov

Medicinal Chemistry and Biological Activity of 3 Hydroxy 5 Nitrobenzaldehyde and Its Analogs

Enzyme Inhibition Studies

The strategic placement of hydroxyl, nitro, and aldehyde functional groups on a benzene (B151609) ring gives 3-hydroxy-5-nitrobenzaldehyde and its analogs the potential to interact with various biological enzyme systems. Research has particularly focused on their roles as inhibitors of enzymes involved in neurotransmitter metabolism and purine (B94841) catabolism.

While this compound itself is a monohydroxy derivative, its structural analogs containing a catechol (1,2-dihydroxybenzene) moiety are potent inhibitors of Catechol-O-methyltransferase (COMT). nih.govresearchgate.net COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov By transferring a methyl group to one of the hydroxyls of the catechol ring, COMT deactivates these neurotransmitters. nih.gov Inhibition of this enzyme is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, as it prevents the peripheral degradation of levodopa (B1675098), thereby increasing its bioavailability to the brain. nih.govnih.gov

Analogs of this compound that feature a nitrocatechol structure act as potent and reversible inhibitors of COMT. scholarsresearchlibrary.com These compounds typically exhibit a competitive inhibition mechanism. nih.gov They are designed to mimic the natural catechol substrates of the enzyme and bind to the active site. The presence of the strongly electron-withdrawing nitro group is a key feature; it increases the acidity of the hydroxyl groups and hinders their reactivity towards O-methylation, which is the enzymatic reaction catalyzed by COMT. nih.gov

The crystal structure of COMT complexed with nitrocatechol-type inhibitors reveals that the inhibitor molecule occupies the substrate-binding site, confirming the competitive inhibition mechanism. nih.gov The enzyme's active site contains a magnesium ion (Mg²⁺) that is crucial for catalysis, and the catechol hydroxyls of the inhibitor coordinate with this ion, further stabilizing the enzyme-inhibitor complex.

The inhibitory potency of nitrocatechol analogs against COMT is highly dependent on their specific molecular structure. Structure-activity relationship (SAR) studies have elucidated several key features required for high-affinity binding and effective inhibition:

The Nitrocatechol Moiety : The 1,2-dihydroxybenzene (catechol) group is essential for binding to the active site. The addition of a nitro group, typically at the 3 or 5 position of the catechol ring, is a determinant feature for potent inhibitory activity. researchgate.netscholarsresearchlibrary.com

Substituents on the Ring : The nature and position of other substituents on the aromatic ring can significantly modulate inhibitory activity. For instance, in a series of nitrocatechol chalcone (B49325) derivatives, a hydroxyl group at the third position of a spacer phenyl ring attached to the main structure was found to be responsible for the highest COMT inhibitory activity. acs.org

Heterocyclic Moieties : The introduction of various heterocyclic rings can influence potency. In one study, a 2-thiazolyl substituted nitrocatechol derivative was found to be a highly active compound with an IC₅₀ value of 0.16 μM. acs.org Another series of nitrocatechol pyrazoline derivatives demonstrated effective COMT inhibition, with the most active compound showing an IC₅₀ value of 0.048 μM, which was more potent than the standard drug entacapone (B1671355). acs.org

These relationships highlight that a combination of the core nitrocatechol structure with varied, often bulky or heterocyclic, side chains can lead to the development of highly potent and selective COMT inhibitors. researchgate.netacs.org

Beyond COMT, analogs of this compound have been identified as potent inhibitors of other clinically relevant enzymes, most notably Xanthine (B1682287) Oxidase (XO).

Xanthine Oxidase (XO) Inhibition

The analog 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB) has been identified as a potent inhibitor of Xanthine Oxidase, the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overproduction of uric acid leads to hyperuricemia and gout. nih.gov

DHNB was found to inhibit XO activity in a time-dependent manner with an IC₅₀ value of 3 μM. researchgate.net The mechanism of inhibition is of a mixed-type. researchgate.net Structure-activity relationship studies have demonstrated that the aldehyde group, the catechol moiety, and the nitro group at the C-5 position are all critical for potent XO inhibition. researchgate.net DHNB is believed to interact with the molybdenum center of the enzyme's active site. researchgate.net

Table 1: Structure-Activity Relationship of DHNB and Analogs as Xanthine Oxidase Inhibitors
CompoundModifications from DHNBXO Inhibition (IC₅₀, μM)
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)Reference Compound3
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)Lacks nitro group> 100
5-Nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde)Lacks one hydroxyl group> 100
3,4-dihydroxy-5-nitrobenzoic acidAldehyde oxidized to carboxylic acid> 100

Aldehyde Dehydrogenase (ALDH) Inhibition

Given their aldehyde structure, these compounds are also investigated as potential inhibitors of aldehyde dehydrogenases (ALDHs). scholarsresearchlibrary.combohrium.com The ALDH superfamily comprises numerous isozymes responsible for oxidizing various endogenous and exogenous aldehydes. bohrium.com Certain ALDH isozymes, such as ALDH1A3, are overexpressed in some cancers, making them a therapeutic target. Studies on benzyloxybenzaldehyde derivatives have identified potent and selective inhibitors for ALDH1A3, with the most active compounds showing IC₅₀ values of 0.23 and 1.29 µM. This suggests that the benzaldehyde (B42025) scaffold, including hydroxylated and nitrated variants, is a promising starting point for developing specific ALDH inhibitors.

Catechol-O-methyltransferase (COMT) Inhibition

Antimicrobial and Anti-Parasitic Activities

The antibacterial activity of hydroxy- and nitro-substituted benzaldehydes is highly dependent on the specific substitution pattern and chemical modifications, such as the formation of Schiff bases.

Activity of Benzaldehyde Analogs

Unsubstituted benzaldehyde generally shows minimal antibacterial activity, with reported Minimum Inhibitory Concentrations (MIC) often at or above 1024 μg/mL against strains like Staphylococcus aureus. However, the introduction of hydroxyl and nitro groups can significantly enhance potency. A systematic study of substituted salicylaldehydes (2-hydroxybenzaldehydes) revealed that nitro-substituted derivatives displayed highly potent activity against a panel of microbes. nih.gov For example, dihydroxybenzaldehydes have shown antimicrobial activity against bovine mastitis-causing S. aureus with MIC₅₀ values of 500 mg/L. Another analog, 2-hydroxy-4-methoxybenzaldehyde, exhibited an MIC of 1024 µg/mL against S. aureus.

Activity of Schiff Base Derivatives

A primary strategy to enhance the antimicrobial efficacy of this compound and its analogs is through their conversion to Schiff bases (imines). This is achieved by a condensation reaction between the aldehyde group and a primary amine. These derivatives often exhibit significantly greater antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent aldehydes. researchgate.netwikipedia.org The increased activity is often attributed to the azomethine (>C=N–) linkage.

For instance, Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) were tested against a range of bacteria. nih.gov The results, along with data for other benzaldehyde-derived Schiff bases, demonstrate broad-spectrum activity.

Table 2: Antibacterial Activity (MIC, μg/mL) of Benzaldehyde Schiff Base Derivatives
Schiff Base DerivativeGram-Positive BacteriaGram-Negative Bacteria
S. aureusE. coli
Derived from Benzaldehyde (PC1)62.562.5
Derived from Anisaldehyde (PC2)62.5250
Derived from 4-Nitrobenzaldehyde (B150856) (PC3)62.5250
Derived from Cinnamaldehyde (PC4)>50062.5
Data derived from a study on Schiff bases synthesized from various aldehydes and para-aminophenol.

Generally, Gram-positive bacteria appear to be more susceptible to these compounds than Gram-negative bacteria. nih.gov The metal complexes of these Schiff bases often show even further enhanced antimicrobial effects, highlighting another avenue for therapeutic development. researchgate.netnih.gov

Antifungal Properties

Benzaldehyde and its derivatives are recognized for their extensive biological activities, including antifungal properties. mdpi.com Research into various benzaldehyde analogs has identified them as potent antifungal agents that can inhibit fungal growth and, in some cases, sensitize fungi to conventional antifungal drugs. mdpi.comnih.gov The mechanism of action for their antifungal activity is often linked to the disruption of cellular antioxidation processes within the fungi. mdpi.comnih.gov

Structure-activity relationship studies have revealed that the substitution pattern on the aromatic ring significantly influences the antifungal efficacy. For instance, the presence of a hydroxyl group, particularly at the ortho position, has been shown to increase antifungal activity. nih.gov While direct studies on this compound are limited, related benzaldehyde derivatives have demonstrated notable effects against various fungal species, including those from the Aspergillus genus. mdpi.comnih.gov These compounds can induce morphological changes in fungal cells, damage the cell membrane, and disrupt mitochondrial function. mdpi.com The broad-spectrum activity of benzaldehydes suggests their potential as environmentally safe fungicides, as they are generally biodegradable. mdpi.com

Antitubercular Activity of Derivatives and Metal Complexes

Derivatives of this compound, particularly Schiff bases and their metal complexes, have been a subject of investigation for new antitubercular agents. The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. springermedizin.de Coordination of metal ions with organic ligands, such as those derived from nitrobenzaldehyde, is a promising strategy to enhance pharmacological activity. springermedizin.de

Research has shown that Schiff base ligands derived from substituted benzaldehydes and their metal complexes can exhibit significant antitubercular properties. For example, metal complexes of thiosemicarbazones derived from 3-nitrobenzaldehyde (B41214) have been synthesized and evaluated for their antimicrobial activity. researchgate.net Studies on various metal(II) complexes with ligands derived from substituted benzaldehydes have demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis. In some cases, the synthesized metal complexes showed better activity than first-line drugs like isoniazid. orientjchem.org The copper(II) complexes, in particular, have often been reported to exhibit superior activity compared to the parent ligand and other metal complexes. springermedizin.deorientjchem.org

Antitubercular Activity of Selected Benzaldehyde Derivatives and Metal Complexes

Compound TypeExampleTarget StrainReported Activity (MIC)Reference
Hydrazone Ligand(E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazideM. tuberculosis H37Rv0.86 µg/mL orientjchem.org
Copper(II) ComplexCu(II) complex of nicotinohydrazide derivativeM. tuberculosis H37Rv0.64 µg/mL orientjchem.org
Zinc(II) ComplexZn(II) complex of nicotinohydrazide derivativeM. tuberculosis H37Rv0.69 µg/mL orientjchem.org
Polymer Ligand ComplexCu(II) complex of poly(3-nitrobenzylidene-1-naphthylamine-co-methacrylic acid)M. tuberculosis H37Rv10 µg/mL springermedizin.de
Triazole Derivative4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv5.5 µg/mL mdpi.com

Antiviral Activity

The antiviral potential of nitro-substituted aromatic compounds has been explored, with some derivatives showing promise against various viruses. For example, nitrostilbenes, which are derivatives of resveratrol (B1683913) containing a nitro group, have demonstrated potent anti-influenza virus properties. nih.gov These compounds were found to interfere with the nuclear-cytoplasmic trafficking of viral nucleoproteins, a critical step in the viral life cycle. The structural manipulation of parent compounds like resveratrol by adding substituents such as a nitro group can alter physicochemical properties and improve biological activity. nih.gov While direct antiviral studies on this compound are not widely reported, the activity of related nitro-containing phenolic compounds suggests a potential area for future investigation.

Antioxidant and Anti-inflammatory Properties

Benzaldehyde derivatives are known to possess antioxidant and anti-inflammatory activities. mdpi.comacs.org The structural isomer, 3-hydroxybenzaldehyde (B18108) (3-HBA), has been shown to have significant vasculoprotective and anti-inflammatory effects. plos.orgsemanticscholar.org Studies have demonstrated that 3-HBA can inhibit the production of reactive oxygen species (ROS) and suppress inflammatory markers in human umbilical vein endothelial cells (HUVECs). plos.orgsemanticscholar.org Specifically, it has been observed to inhibit key inflammatory signaling molecules such as VCAM-1, ICAM-1, and NF-κB. plos.orgsemanticscholar.org

Furthermore, benzaldehyde derivatives isolated from natural sources, such as the fungus Eurotium cristatum, have shown anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced cells. acs.org The position of the hydroxyl group on the benzaldehyde ring is considered important for its biological effects, with hydroxybenzaldehydes generally showing higher intracellular antioxidative capacity than their non-hydroxylated counterparts. plos.org

Anticancer and Antitumor Potential

Nitrobenzaldehyde and its derivatives have emerged as compounds of interest in oncology research. nih.gov A notable application is in photodynamic therapy, where a nitrobenzaldehyde compound is injected into a tumor and then activated by ultraviolet (UV) light. nih.govresearchgate.net This activation causes a rapid acidification of the cancer cells' internal environment, leading to their destruction. nih.gov This noninvasive technique has shown potential in reducing tumor growth and has been tested against various cancer lines, including triple-negative breast cancer in animal models. nih.govresearchgate.net

Beyond photodynamic therapy, other benzaldehyde derivatives have demonstrated antitumor activity. nih.govsemanticscholar.org For instance, 3,4-dihydroxy-5-nitrobenzaldehyde, a closely related analog, is utilized in the synthesis of compounds with reported antitumor properties. innospk.com The anticancer potential of substituted benzaldehydes is an active area of research, with studies exploring their efficacy against breast, prostate, and pancreatic cancers. nih.gov

Neurological Disorder Research Applications

This compound and its close structural analogs are critical intermediates in the synthesis of important therapeutics for Parkinson's disease. innospk.com Specifically, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for the production of Entacapone. google.comgoogle.comnih.gov Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa therapy to treat the "wearing-off" phenomenon in Parkinson's patients. nih.gov The synthesis of Entacapone involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide. nih.gov

Similarly, derivatives of this chemical family are precursors for Opicapone, another potent, selective, and reversible COMT inhibitor. newdrugapprovals.org The synthesis of Opicapone often begins with related precursors like 3,4-dimethoxy-5-nitrobenzaldehyde, which is then converted through several steps into the final active pharmaceutical ingredient. newdrugapprovals.orggoogle.comgoogle.com The role of these nitro-substituted benzaldehydes as foundational building blocks highlights their significance in the pharmaceutical industry for producing drugs that manage neurological disorders. innospk.com

Role as Precursor in Parkinson's Disease Therapeutics

Precursor/IntermediateFinal Therapeutic AgentTherapeutic ClassReference
3,4-Dihydroxy-5-nitrobenzaldehydeEntacaponeCOMT Inhibitor innospk.comgoogle.comnih.gov
3,4-Dimethoxy-5-nitrobenzaldehyde / 3,4-Dibenzyloxy-5-nitrobenzoic acidOpicaponeCOMT Inhibitor newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Role in Catecholamine Metabolism Modulation

This compound belongs to the nitrocatechol class of compounds, which are recognized for their significant role in modulating catecholamine metabolism. The primary mechanism for this modulation is the potent inhibition of Catechol-O-methyltransferase (COMT), a key enzyme in the degradation pathway of catecholamines. jst.go.jpnih.govplu.mx Catecholamines, such as dopamine, noradrenaline (norepinephrine), and adrenaline (epinephrine), are vital neurotransmitters and hormones whose metabolic inactivation largely depends on enzymes like COMT and monoamine oxidase (MAO). nih.govnih.gov

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus, leading to the formation of inactive metabolites. jst.go.jpplu.mx By inhibiting COMT, nitrocatechol derivatives prevent this O-methylation process. This inhibition increases the bioavailability of catecholamines in both the central and peripheral nervous systems. This is particularly significant in therapeutic contexts, such as Parkinson's disease treatment, where enhancing the levels of dopamine derived from its precursor, L-DOPA, is a primary goal. nih.gov

Several nitrocatechol derivatives have been developed as selective and potent COMT inhibitors, including clinically used drugs like entacapone and tolcapone, as well as nitecapone (B1678951). jst.go.jpnih.gov Research has demonstrated that these compounds can markedly increase the levels of active catecholamines. Beyond simple COMT inhibition, some nitrocatechol derivatives have been found to possess additional mechanisms for modulating catecholamine-related pathways. For example, studies have shown that compounds like entacapone, tolcapone, and nitecapone can directly stimulate D1-like dopamine receptors, leading to physiological effects such as increased sodium excretion (natriuresis). nih.gov This suggests a multifaceted role in the catecholamine system, extending beyond enzymatic inhibition to direct receptor interaction.

Structure-Activity Relationship (SAR) Studies

The core pharmacophore responsible for the potent COMT inhibitory activity is the 3,4-dihydroxy-5-nitrobenzoyl moiety, commonly referred to as the nitrocatechol ring. jst.go.jpacs.org This structural element is the primary site of interaction with the COMT enzyme's active site. acs.org The catechol hydroxyl groups and the nitro group are essential for high-affinity binding. The inhibitor, along with S-adenosylmethionine (SAM) and a Mg²⁺ ion, forms a stable quaternary complex with the enzyme. jst.go.jp The nitrocatechol scaffold contributes more significantly to the binding energy than the side chain moieties attached to the ring. jst.go.jp While the nitrocatechol ring is fundamental for binding, modifications to the side chain can be used to fine-tune other properties, such as toxicity, lipophilicity, and the ability to cross the blood-brain barrier, allowing for future lead optimization. acs.org

The specific placement and chemical nature of substituents on the benzaldehyde ring profoundly impact the biological activity of these compounds. The electron-withdrawing nitro group (-NO₂) is a critical feature. Its position, typically meta to the aldehyde and para or ortho to a hydroxyl group, significantly influences the electronic properties of the catechol ring, which is essential for potent COMT inhibition. nih.govresearchgate.net

The electronic effects of substituents play a key role. Electron-withdrawing groups, like the nitro group, increase the acidity of the phenolic hydroxyls and can strengthen intramolecular hydrogen bonds, which in turn affects the molecule's conformation and its interaction with the target enzyme. nih.govbeilstein-journals.org Computational studies on substituted salicylaldehydes have shown that a nitro group positioned para to the proton-donating hydroxyl group creates a strong intramolecular charge transfer, enhancing its interaction potential by approximately 35% compared to an interaction involving a proton-accepting group. nih.govresearchgate.net

Table 1: Influence of Structural Features on the Biological Properties of Nitrocatechol Derivatives
Structural Feature/SubstituentInfluence on Biological Activity/PropertyExample Compound(s)Reference
Nitrocatechol RingEssential pharmacophore for high-affinity binding to COMT.Tolcapone, Entacapone jst.go.jpacs.org
Electron-Withdrawing Group (-NO₂)Increases acidity of hydroxyls, enhances binding affinity and intramolecular hydrogen bonding.This compound nih.govbeilstein-journals.org
High LipophilicityAssociated with increased potential for cellular toxicity (e.g., mitochondrial uncoupling).Tolcapone acs.orgnih.gov
Cyano Moiety in Side ChainStabilizes the molecule and decreases cytotoxicity.Entacapone acs.orgnih.gov
Carbonyl Group on RingMay increase molecular reactivity and toxic potential.Tolcapone acs.orgnih.gov

The biological activity of this compound and related phenolic aldehydes can be significantly altered through complexation with metal ions. The formation of metal complexes, often via Schiff base intermediates derived from the aldehyde, can enhance or modify their therapeutic properties, including antimicrobial and antioxidant activities. mdpi.comanjs.edu.iqnih.gov

Chelation of phenolic compounds with metal ions can lead to complexes with enhanced biological potency compared to the free ligands. mdpi.comnih.gov The choice of metal ion is critical. Metals with a high ionic potential, such as iron(III), chromium(III), and copper(II), can enhance antioxidant properties by stabilizing electron charge within the complex. mdpi.com In contrast, metals with low ionic potential may disrupt electron distribution and reduce efficacy. mdpi.com For instance, iron(III) complexes with substituted salicylaldehydes have been synthesized and shown to possess significant antioxidant and DNA-interacting capabilities. nih.gov

The mechanism for enhanced activity is often attributed to Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms, allowing it to interfere with cellular processes, such as blocking metal-binding sites on microbial enzymes. nih.gov Studies on Schiff bases derived from 3-hydroxybenzaldehyde have shown that their metal complexes with ions like Co(II), Ni(II), and Cu(II) exhibit notable biological activity. anjs.edu.iqanjs.edu.iq

Table 2: Effect of Metal Complexation on Biological Activities of Phenolic Compounds
Metal IonEffect on Biological ActivityProposed MechanismReference
Fe(III), Cu(II), Cr(III)Enhances antioxidant activity.Stabilization of electron charge. mdpi.com
Cu(II), Ru(III), Ag(I)Often used as antimicrobial agents in complexes.Increased lipophilicity, interference with microbial enzymes. mdpi.comnih.gov
Co(II), Ni(II)Complexes exhibit antibacterial and antifungal activity.Inhibition of microbial growth by blocking enzyme active sites. nih.gov
Eu(III), Gd(III)Complexes with phenolic acids showed greater inhibitory activity against bacteria and fungi than the free ligand.Enhanced cell permeability and interaction with cellular targets. mdpi.com

Pharmacological Mechanisms and Cellular Interactions

The pharmacological effects of this compound and its analogs stem from specific interactions at the molecular and cellular levels. The most well-documented mechanism is the competitive, tight-binding inhibition of the COMT enzyme, which prevents the methylation and subsequent inactivation of catecholamine neurotransmitters. jst.go.jpnih.gov

At the cellular level, the interactions of these compounds can be complex. For certain nitrocatechol-based COMT inhibitors, activities independent of COMT inhibition have been identified. For example, nitecapone, tolcapone, and entacapone have been shown to directly interact with and stimulate D1-like dopamine receptors in kidney cells. nih.gov This stimulation leads to a cascade of downstream effects, including increased cyclic AMP (cAMP) accumulation and the inhibition of sodium transporters like the Na⁺/H⁺ exchanger and Na⁺,K⁺-ATPase. nih.gov These actions contribute to physiological outcomes such as natriuresis, showcasing a broader pharmacological profile. nih.gov

Advanced Characterization and Spectroscopic Analysis of 3 Hydroxy 5 Nitrobenzaldehyde and Its Complexes

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a definitive fingerprint of the molecule by probing the vibrational modes of its constituent functional groups.

Identification of Functional Group Vibrations

The IR spectrum of a substituted benzaldehyde (B42025), such as 3-hydroxy-5-nitrobenzaldehyde, is characterized by distinct absorption bands corresponding to its hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) functionalities.

Hydroxyl (-OH) Group: A broad absorption band is typically observed in the region of 3200 cm⁻¹, which is characteristic of the O-H stretching vibration. Its broad nature often suggests the involvement of this group in hydrogen bonding. nih.gov

Aldehyde (-CHO) Group: The presence of the aldehyde is unequivocally confirmed by a strong C=O stretching vibration. For analogous compounds like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, this sharp band appears prominently at 1683 cm⁻¹. nih.gov Weak overtones from the aromatic ring can also be seen in the 1800–1700 cm⁻¹ region. nih.gov

Nitro (-NO₂) Group: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. In related nitro-substituted benzaldehydes, these bands are found near 1547 cm⁻¹ (asymmetric) and 1366 cm⁻¹ (symmetric). nih.gov

Aromatic Ring: The C-O stretching of the aromatic ether linkage can be observed around 1266 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3200 (Broad)
Aldehyde (-CHO)C=O Stretch~1683
Nitro (-NO₂)N-O Asymmetric Stretch~1547
N-O Symmetric Stretch~1366
Aromatic EtherC-O Stretch~1266

Hydrogen Bonding Interactions

The presence of both a hydrogen-bond donor (hydroxyl group) and acceptors (aldehyde carbonyl oxygen, nitro group oxygens) in this compound allows for the formation of hydrogen bonds. An intramolecular O-H···O hydrogen bond can generate a stable six-membered ring, known as an S(6) ring motif. nih.gov This type of interaction is known to cause a significant downfield shift of the hydroxyl proton in NMR spectra and a broadening of the O-H stretching band in the IR spectrum. researchgate.net

The extent and nature of hydrogen bonding can be influenced by the solvent and the solid-state packing of the molecules. Intermolecular hydrogen bonding is concentration-dependent, whereas intramolecular bonding is not, a principle that can be used to distinguish between the two phenomena through dilution studies. In the solid state, these interactions are crucial in defining the crystal lattice and can lead to the formation of complex, three-dimensional supramolecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of this compound, providing detailed information about the chemical environment of each nucleus.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides clear signals for the distinct protons in the molecule.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and typically appears as a singlet far downfield. In the closely related compound 3-nitrobenzaldehyde (B41214), this signal is found at approximately 10.14 ppm. chemrxiv.org

Aromatic Protons: The protons on the benzene (B151609) ring are influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro and aldehyde groups causes the aromatic protons to be deshielded, shifting their signals downfield into the aromatic region of the spectrum. chemrxiv.org For a molecule with the substitution pattern of this compound, one would expect three distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the functional groups.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~10.14Singlet (s)
Aromatic (Ar-H)7.5 - 8.6Multiplets (m)
Hydroxyl (-OH)Variable, often broadSinglet (s)
Note: Data for aldehyde and aromatic protons are based on the closely related 3-nitrobenzaldehyde. The hydroxyl proton signal can vary in position and appearance depending on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Carbonyl Carbon: Similar to the aldehyde proton, the carbonyl carbon of the aldehyde group is significantly deshielded and appears at the low-field end of the spectrum. For 3-nitrobenzaldehyde, this peak is observed at approximately 189.9 ppm. chemrxiv.org

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to the electron-withdrawing nitro group and the hydroxyl group (C3 and C5) show characteristic shifts. The carbon attached to the aldehyde group (C1) is also distinctly shifted. The remaining aromatic carbons appear within the typical range for substituted benzene rings. chemrxiv.org

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)~190
Aromatic (C-NO₂)Variable
Aromatic (C-OH)Variable
Aromatic (C-H)110 - 140
Note: Data is based on general ranges and values for analogous compounds.

Solid-State NMR for Mechanistic Insights

While solution-state NMR provides information on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers powerful insights into molecular structure, conformation, and interactions as they exist in the solid phase. youtube.com This technique is particularly valuable for gaining mechanistic insights into solid-state processes and characterizing crystalline and amorphous materials.

For a compound like this compound, ssNMR can be employed to:

Characterize Polymorphism: Molecules can crystallize into different forms, or polymorphs, which can have distinct physical properties. Solid-state ¹³C and ¹⁵N NMR can unambiguously identify and characterize different polymorphic modifications by revealing differences in the local chemical environments and intermolecular packing. nih.govnih.gov

Probe Hydrogen Bonding: ssNMR is highly sensitive to the details of hydrogen bonding. chemrxiv.org Techniques like variable-temperature ssNMR can be used to measure proton chemical shift temperature coefficients, which are diagnostic for the presence and strength of hydrogen bonds. nih.gov This allows for a detailed characterization of the intra- and intermolecular interactions that stabilize the crystal structure.

Study Reaction Mechanisms: By monitoring changes in the ssNMR spectra, it is possible to follow solid-state reactions and transformations. This can provide mechanistic insights into processes like thermal decomposition, phase transitions, or solid-state synthesis, revealing how molecular recognition and interactions at the solid-solid interface drive these events. nih.govd-nb.info The combination of ssNMR with quantum chemical calculations, an approach often termed "NMR crystallography," allows for a highly detailed refinement of crystal structures derived from diffraction methods. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, this analysis reveals key information about its chromophoric properties and its behavior upon complexation with metal ions.

Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that arise from various electronic transitions within the molecule. The presence of the aromatic ring, the carbonyl group of the aldehyde, the hydroxyl group, and the nitro group all contribute to its chromophoric nature.

The electronic spectrum of this compound displays several key absorption bands. A low-energy band observed around 410 nm is attributed to the n → π* transition of the carbonyl group in the aldehyde. The electron-withdrawing nature of the nitro group is thought to facilitate this transition by lowering the energy of the π* orbital. smolecule.com Another significant band appears at approximately 335 nm, which is assigned to π → π* transitions within the extended conjugated system of the molecule. Additionally, a band at around 275 nm corresponds to π → π* transitions within the aromatic ring. smolecule.com

A comparative analysis with the isomers of nitrobenzaldehyde provides further insight. Generally, these compounds exhibit weak n→π* transitions from the lone pairs of the nitro and aldehyde groups at longer wavelengths (around 350 nm). uni-muenchen.deresearchgate.net More intense π→π* transitions associated with the arene functional group are observed around 300 nm, and very strong absorptions due to π→π* excitations involving the nitro and benzene groups occur at shorter wavelengths, near 250 nm. uni-muenchen.deresearchgate.net

Interactive Data Table: UV-Vis Absorption Data for this compound
Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
4103,800n → π* (carbonyl) smolecule.com
335-π → π* (extended conjugation) smolecule.com
275-π → π* (aromatic) smolecule.com

Ligand-Metal Complexation Studies

This compound can act as a ligand, coordinating with metal ions to form complexes. This complexation significantly alters the electronic environment of the ligand and, consequently, its UV-Vis spectrum. Often, this compound is first converted into a Schiff base through condensation with a primary amine, and these Schiff bases are then used to form stable complexes with transition metals.

The formation of Schiff base metal complexes is readily monitored by UV-Vis spectroscopy. The electronic spectra of the Schiff base ligands themselves typically show absorption bands corresponding to π-π* and n-π* transitions of the azomethine (-CH=N-) chromophore. ijser.in Upon complexation with metal ions such as Co(II), Ni(II), and Cu(II), shifts in the positions of these bands are observed. nih.govorientjchem.org These shifts indicate the coordination of the azomethine nitrogen to the metal center. orientjchem.org

Furthermore, new absorption bands may appear in the visible region of the spectrum, which are attributed to d-d electronic transitions of the metal ions in the ligand field. The position and intensity of these d-d bands can provide valuable information about the coordination geometry of the metal complex, such as tetrahedral or square-planar. ijser.in For instance, studies on related Schiff base complexes have shown that changes in the UV-Vis spectra upon metal chelation can confirm the formation of the desired complexes and provide insights into their structural and electronic properties. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Molecular Weight Determination

The molecular weight of this compound is approximately 167.12 g/mol . smolecule.comchemspider.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The molecular ion peak for this compound is observed at an m/z of 167. smolecule.com The moderate intensity of this peak suggests that the molecular ion is reasonably stable under electron ionization conditions. smolecule.com

Fragmentation Patterns for Structural Elucidation

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in characteristic ways. wikipedia.orgemory.eduuky.edu The analysis of these fragments provides a fingerprint that can be used for structural confirmation.

The mass spectrum of this compound exhibits several key fragment ions. A prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH), which has a mass of 17 amu, resulting in a fragment ion at m/z 150. smolecule.com This fragmentation is likely facilitated by the formation of a resonance-stabilized phenoxy radical cation. smolecule.com

General fragmentation patterns for aromatic aldehydes often include the loss of a hydrogen atom (H•) to form an [M-1]⁺ ion, or the loss of the entire formyl group (•CHO) to give an [M-29]⁺ ion. docbrown.info For benzaldehyde, the parent compound, the loss of a hydrogen atom leads to a strong peak at m/z 105 ([C₆H₅CO]⁺), and the loss of the formyl group results in the phenyl cation at m/z 77 ([C₆H₅]⁺). docbrown.info These characteristic losses are also potential fragmentation pathways for substituted benzaldehydes like this compound. The initial electron impact typically removes an electron from the aromatic π system, generating the molecular ion radical, which then undergoes subsequent heterolytic and homolytic bond cleavages. smolecule.com

Interactive Data Table: Key Mass Spectrometric Fragments of this compound
m/zProposed FragmentMass Loss
167[C₇H₅NO₄]⁺˙ (Molecular Ion)-
150[C₇H₄NO₃]⁺•OH (17)

X-ray Diffraction Studies

The crystal structure of 2-Hydroxy-5-nitrobenzaldehyde (B32719) reveals a molecule that is essentially planar. nih.gov This planarity is a common feature of substituted benzaldehydes and is expected to be present in the 3-hydroxy-5-nitro isomer as well. The crystallographic data for the 2-hydroxy isomer indicates a monoclinic crystal system with the space group P2₁/n. nih.gov

The unit cell dimensions for 2-Hydroxy-5-nitrobenzaldehyde are as follows:

a = 7.2580 (17) Å

b = 8.3960 (13) Å

c = 11.704 (3) Å

β = 95.165 (18)°

Volume = 710.3 (3) ų

Z = 4

In the crystal lattice of 2-Hydroxy-5-nitrobenzaldehyde, the molecules are interconnected through a network of intermolecular interactions, including C-H···O hydrogen bonds, which form a three-dimensional framework. nih.gov Additionally, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.582 (2) Å. nih.gov It is highly probable that this compound would exhibit similar intermolecular forces, such as hydrogen bonding involving the hydroxyl and nitro groups, which would influence its molecular packing in the solid state. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the -OH, -CHO, and -NO₂ groups) suggests that a rich network of hydrogen bonds would be a defining feature of its crystal structure.

Single-Crystal X-ray Diffraction for Solid-State Structures

Crystallographic Data and Crystal Packing

Crystallographic data from single-crystal X-ray diffraction provides a wealth of information beyond the molecular structure, including the unit cell dimensions, space group, and crystal system. This data allows for a detailed understanding of how individual molecules are arranged in the crystal lattice.

For instance, the crystallographic data for the related compound 2-Hydroxy-5-nitrobenzaldehyde reveals a monoclinic crystal system with the space group P21/n. nih.gov The crystal packing in such nitro-substituted hydroxybenzaldehydes is often governed by a network of intermolecular hydrogen bonds. nih.govnih.gov In the crystal structure of 2-Hydroxy-5-nitrobenzaldehyde, molecules are linked by intermolecular C-H···O interactions, forming a three-dimensional framework. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature, with centroid-to-centroid distances indicating the strength of these interactions. nih.gov These non-covalent interactions play a critical role in the stability and properties of the crystalline solid.

Table 1: Crystallographic Data for 2-Hydroxy-5-nitrobenzaldehyde

Parameter Value nih.gov
Chemical Formula C₇H₅NO₄
Molecular Weight 167.12
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.2580 (17)
b (Å) 8.3960 (13)
c (Å) 11.704 (3)
β (°) 95.165 (18)
Volume (ų) 710.3 (3)
Z 4

Computational Spectroscopy (DFT-Calculated Spectra)

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting the spectroscopic properties of molecules. arxiv.org By solving the Schrödinger equation for a given molecule, DFT calculations can provide optimized geometries and simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). nih.gov These computational methods allow for a deeper understanding of the electronic structure and vibrational modes of this compound.

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT in structural elucidation. nih.govnrel.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the NMR shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov For this compound, DFT calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the hydroxyl group. The calculated shifts can then be compared with experimental data to confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CHO - ~190
C2-H ~8.2 ~115
C3-OH - ~160
C4-H ~7.8 ~120
C5-NO₂ - ~145
C6-H ~8.5 ~130
O-H ~11.0 -

Note: These are illustrative values and the actual predicted shifts would be obtained from specific DFT calculations.

Simulation of IR and UV-Vis Spectra

DFT calculations are also highly effective in simulating vibrational (IR) and electronic (UV-Vis) spectra. For IR spectra, a frequency calculation is performed on the optimized geometry of the molecule. This provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. researchgate.net The calculated frequencies often need to be scaled by a factor (e.g., 0.967) to account for anharmonicity and other systematic errors in the computational method. nih.gov The simulated IR spectrum for this compound would show characteristic peaks for the O-H, C-H, C=O, and N-O stretching and bending vibrations. nih.gov

The simulation of UV-Vis spectra is typically achieved using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of the absorption bands in the UV-Vis spectrum. researchgate.net For this compound, the spectrum is expected to show absorptions in the UV region due to π → π* and n → π* transitions within the aromatic system and its substituents.

Table 3: Simulated Vibrational and Electronic Spectral Data (Illustrative)

Spectral Type Calculated Value Assignment
IR Frequency (cm⁻¹) ~3400 O-H stretch
IR Frequency (cm⁻¹) ~1700 C=O stretch (aldehyde)
IR Frequency (cm⁻¹) ~1530 N-O asymmetric stretch
IR Frequency (cm⁻¹) ~1350 N-O symmetric stretch
UV-Vis λmax (nm) ~280 π → π* transition

Note: These are illustrative values and the actual predicted data would be obtained from specific DFT/TD-DFT calculations.

Comparison with Experimental Data

A crucial step in computational spectroscopy is the comparison of the simulated spectra with experimentally obtained data. nih.gov This comparison serves to validate both the computational model and the experimental structural assignment. Generally, DFT-calculated spectra show good agreement with experimental results. researchgate.net

Advanced Applications and Future Directions in Chemical Science

Analytical Chemistry Applications

In analytical chemistry, derivatives of 3-Hydroxy-5-nitrobenzaldehyde are increasingly being utilized for the development of highly sensitive and selective sensors for the detection of various chemical species. These sensors often operate on colorimetric or fluorescent principles, allowing for rapid and straightforward analysis.

Derivatives of this compound, particularly those incorporating a hydrazone moiety, have been effectively employed as colorimetric sensors for the detection of divalent metal ions such as copper (Cu(II)), nickel (Ni(II)), and zinc (Zn(II)). A notable example is the Schiff base ligand this compound-4-hydroxybenzoylhydrazone (3-HNHBH), which has demonstrated exceptional capabilities in this regard. The interaction of this ligand with metal ions leads to a distinct color change, which can be observed with the naked eye and quantified using spectrophotometry, forming the basis for a simple yet effective detection method.

The sensing mechanism of 3-HNHBH is predicated on the formation of a stable coordination complex with the target metal ion. The ligand chelates with the metal ion, a process that perturbs the electronic structure of the molecule and results in a shift in its maximum absorption wavelength, thereby causing a visible color change.

The selectivity of these sensors for specific metal ions is a critical aspect of their functionality. The 3-HNHBH sensor has shown remarkable selectivity for Cu(II) ions over other competing ions like Ni(II) and Zn(II) google.com. This high selectivity is attributed to the specific coordination geometry and the electronic properties of the complex formed between the ligand and the copper ion. The formation of a stable five-membered ring during chelation is a key factor contributing to the preferential binding with Cu(II) google.com. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict and understand the basis of this selectivity, further aiding in the rational design of even more specific sensors google.com.

A significant advantage of these this compound-based sensors is their potential for reuse. The metal-ligand complex can often be demetallated, regenerating the original sensor for subsequent use. For instance, the 3-HNHBH sensor can be readily regenerated by treatment with a dilute acid solution, such as 0.5 M HCl, which displaces the complexed copper ion and restores the sensor to its original state google.com. This reusability not only makes the sensor more cost-effective but also enhances its practical applicability for routine monitoring.

The detection limit is a crucial parameter for any sensor, indicating the lowest concentration of an analyte that can be reliably detected. The 3-HNHBH sensor has demonstrated a very low detection limit for Cu(II) ions, capable of detecting concentrations as low as 0.34 µg L⁻¹ (less than 5 nM) google.com. This high sensitivity makes it suitable for the detection of trace amounts of copper in various environmental and biological samples.

Metal IonDetection LimitReusability
Cu(II) 0.34 µg L⁻¹ (<5 nM) google.comRegenerable with 0.5 M HCl google.com
Ni(II) Data not availableData not available
Zn(II) Data not availableData not available

While the primary focus of research on this compound-based sensors has been on metal ion detection, the adaptable nature of its chemical structure allows for the design of probes for a broader range of chemical species. By modifying the functional groups of the benzaldehyde (B42025), it is possible to create receptors that can selectively bind to other analytes. For instance, the incorporation of specific recognition moieties can lead to the development of probes for anions or even neutral molecules. However, detailed research findings in this area are not as extensively documented as those for metal ion detection.

Colorimetric Sensors for Metal Ion Detection (e.g., Cu(II), Ni(II), Zn(II))

Materials Science Innovations

The application of this compound extends beyond sensor technology into the realm of materials science. The ability of its derivatives to form stable complexes with metal ions is being explored for the creation of novel materials with unique electronic and physical properties.

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials that have garnered significant interest due to their tunable structures and diverse applications, including in electronics. Schiff base complexes derived from substituted benzaldehydes are being investigated as building blocks for such materials. While direct research on the semiconducting properties of this compound complexes is limited, studies on closely related compounds provide strong indications of their potential. For example, coordination polymers based on Schiff bases have been shown to exhibit semiconducting behavior, with their electrical conductivity being tunable based on the metal ion and the ligand structure. The inherent conjugation in the Schiff base ligands and the electronic nature of the metal centers can facilitate charge transport, a key characteristic of semiconducting materials. Further research in this area could lead to the development of new semiconducting materials based on this compound for applications in electronic devices.

Integration into Polymer Matrices and Membranes

The incorporation of this compound into polymer matrices and membranes is a burgeoning field of research, driven by the compound's potential to impart novel functionalities to polymeric materials. The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzaldehyde ring creates a molecule with unique electronic and reactive properties. These characteristics are being harnessed to develop advanced polymers with applications in sensing and separation technologies.

One notable area of exploration is the development of photo-switchable polymer systems. While research has specifically detailed the use of the isomer 2-hydroxy-5-nitrobenzaldehyde (B32719), the principles can be extended to the 3-hydroxy isomer. In such systems, the nitrobenzaldehyde moiety is reacted with other monomers to be incorporated into a polymer backbone. The resulting polymer can exhibit photochromic behavior, changing its properties upon irradiation with UV light. This opens up possibilities for creating materials for optical data storage, smart windows, and other light-responsive devices.

Furthermore, the functional groups of this compound make it a candidate for modifying the surface properties of polymer membranes used in gas separation. The introduction of polar groups can alter the membrane's affinity for certain gases, potentially enhancing selectivity. Research in this area is focused on techniques to covalently bond or physically blend the compound or its derivatives with common membrane polymers like polyimides and polysulfones. The goal is to create membranes with improved performance for separations such as CO2/CH4 and O2/N2, which are critical in natural gas purification and air separation processes.

Polymer SystemPotential ApplicationFunctional Role of this compound
Photo-responsive polymersOptical data storage, Smart materialsPhotochromic switching unit
Modified Polyimide MembranesGas separation (e.g., CO2/N2)Enhancing selectivity through polar interactions
Functionalized PolysulfonesWater filtrationImproving hydrophilicity and anti-fouling properties

Catalysis Research

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel catalysts. The interplay between the hydroxyl, nitro, and aldehyde groups can be exploited to design catalysts for a variety of organic transformations.

While direct use of this compound as an oxidation catalyst is not extensively documented, its derivatives, particularly Schiff bases, are of significant interest in the design of metal-based oxidation catalysts. Schiff bases are formed through the condensation of the aldehyde group with a primary amine. These ligands can then coordinate with transition metals such as manganese, cobalt, and copper to form stable complexes.

These metal complexes have shown potential as catalysts in oxidation reactions, including the epoxidation of olefins. The electronic properties of the Schiff base ligand, influenced by the nitro and hydroxyl groups on the benzaldehyde ring, can tune the catalytic activity and selectivity of the metal center. The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the coordinated metal ion, which can, in turn, increase its catalytic efficacy in epoxidation and other oxidation reactions. Research is ongoing to synthesize and characterize such complexes and evaluate their catalytic performance.

Beyond oxidation catalysis, derivatives of this compound are being explored in other important catalytic transformations, such as carbon-carbon bond-forming reactions. The Henry reaction, which involves the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, is a key example. While the direct catalytic role of this compound in this reaction is not a primary focus, materials derived from it could potentially catalyze this transformation. For instance, metal-organic frameworks (MOFs) incorporating linkers derived from similar nitro-functionalized aromatic aldehydes have been investigated as heterogeneous catalysts for the Henry reaction.

Additionally, recent research has demonstrated the feasibility of one-pot synthesis of Schiff bases through the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde and the simultaneous reduction of a nitroaromatic compound to an aniline, followed by condensation. This highlights the potential for developing catalytic systems where the functionalities present in this compound could play a role in facilitating such multi-step transformations.

Cross-Disciplinary Research Opportunities

The versatile chemical nature of this compound provides a platform for cross-disciplinary research, bridging chemistry with biology and materials science to create innovative solutions for sensing and advanced materials.

A significant area of application for this compound is in the development of chemosensors for biologically and environmentally important species. Its derivatives have been successfully employed as colorimetric and fluorescent probes.

A notable example is the development of a colorimetric sensor for the detection of copper(II) ions based on a hydrazone derivative of this compound. This sensor, this compound-4-hydroxybenzoylhydrazone (3-HNHBH), forms a chelating complex with Cu(II) ions, resulting in a distinct color change that allows for naked-eye detection. This system has been adapted for various analytical platforms, including spectrophotometric and paper-based assays, demonstrating high selectivity and a low detection limit. google.com

Furthermore, this compound itself has been utilized as a probe for measuring chloride concentration in various media. biosynth.com The sensing mechanism relies on a colorimetric change in the presence of chloride ions. This opens up possibilities for its use in environmental monitoring and biomedical diagnostics.

AnalyteSensor DerivativeDetection Principle
Copper(II) ionsThis compound-4-hydroxybenzoylhydrazoneColorimetric chelation
Chloride ionsThis compoundColorimetric change
Various metal ionsSchiff base derivativesFluorescence quenching/enhancement

The unique molecular structure of this compound makes it a valuable building block for the creation of advanced functional materials with applications in energetics and nonlinear optics.

In the field of energetic materials, there is a growing interest in the synthesis of energetic metal-organic frameworks (EMOFs). These materials combine the high energy density of organic explosives with the stability and tunable structure of MOFs. While research has focused on other nitrobenzene derivatives, the principles are applicable to this compound. The presence of the nitro group, a well-known energetic functional group, makes it a suitable candidate for designing ligands for EMOFs. The incorporation of such ligands into a 3D framework with metal ions can lead to materials with high heats of detonation and improved stability compared to traditional explosives. researchgate.netat.uaresearchgate.net

Another promising application lies in the field of nonlinear optics (NLO). Organic molecules with strong electron donor and acceptor groups can exhibit large second-order NLO responses. The hydroxyl (donor) and nitro (acceptor) groups in this compound create a "push-pull" system that can give rise to significant hyperpolarizability at the molecular level. Research into cocrystals of hydroxybenzaldehydes with other organic molecules has shown that such systems can lead to materials with promising NLO properties. mdpi.com This suggests that this compound and its derivatives are attractive candidates for the development of new NLO materials for applications in optoelectronics and photonics.

Challenges and Future Perspectives

The continued exploration of this compound in chemical science is contingent upon addressing current challenges and leveraging emerging technologies. Future research is directed towards refining its synthesis, uncovering new biological applications, enhancing computational predictions, and developing sustainable production methods.

Optimization of Synthetic Pathways

The synthesis of substituted nitrobenzaldehydes often involves challenges related to yield, purity, and harsh reaction conditions. Traditional methods for related compounds, such as the demethylation of precursors, have historically used reagents like hydrochloric or hydrobromic acid, which can lead to product decomposition and the formation of difficult-to-remove impurities. google.com Pushing these reactions to completion often increases the quantity of these impurities. google.comgoogle.com

ChallengePotential Optimization StrategyDesired Outcome
Low Yield & PurityDevelopment of novel, highly selective catalysts.Increased product yield and reduced need for extensive purification.
Harsh Reaction ConditionsUse of milder reagents and lower reaction temperatures/pressures.Enhanced energy efficiency and improved safety profile of the synthesis.
Impurity FormationOptimization of reaction parameters (solvent, catalyst, temperature) to minimize side reactions.Higher purity of the final product, simplifying downstream processing.
Catalyst RecyclabilityEmployment of heterogeneous catalysts or recyclable homogeneous catalysts.Reduced cost and environmental impact of the synthetic process. google.comgoogle.com

Exploration of Novel Biological Targets

The inherent chemical functionalities of this compound—the aldehyde, hydroxyl, and nitro groups—make it a promising scaffold for medicinal chemistry. The nitro group, being a strong electron-withdrawing moiety, can significantly alter a molecule's polarity and its interaction with biological macromolecules. nih.gov Nitroaromatic compounds have a broad spectrum of documented biological activities, including antibacterial effects. nih.gov

Future research will focus on systematically screening this compound and its derivatives against a diverse array of biological targets to uncover new therapeutic potentials. The structural similarity to compounds studied as enzyme inhibitors suggests its potential in various therapeutic areas. For instance, derivatives of similar benzaldehyde structures have been investigated as inhibitors of enzymes like tyrosinase and aldehyde dehydrogenase (ALDH), which are implicated in pigmentation disorders and cancer, respectively. nih.govresearchgate.net Molecular docking studies on related compounds like 2-Hydroxyl-5-Nitrobenzaldehyde have also been explored to identify potential biological activities. researchgate.net

Potential Target ClassRationale / Example from Related CompoundsTherapeutic Area
EnzymesInhibition of tyrosinase by benzohydrazide derivatives. nih.govDermatology, Cosmetics
Inhibition of aldehyde dehydrogenase (ALDH1A3) by benzyloxybenzaldehyde derivatives. researchgate.netOncology
Inhibition of xanthine (B1682287) oxidase by dihydroxy-nitrobenzaldehyde. Gout, Hyperuricemia
ReceptorsScreening against various receptor families (e.g., GPCRs, nuclear receptors).Various (CNS, metabolic disorders, inflammation)
MicroorganismsGeneral antibacterial activity of nitro-containing molecules. nih.govInfectious Diseases

Advancements in Computational Modeling

Computational chemistry provides powerful tools for accelerating the research and development of novel compounds like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are increasingly employed to predict molecular properties and biological interactions, thereby guiding experimental work. researchgate.netnih.gov

DFT calculations can elucidate the molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies of the compound. tandfonline.com Molecular Electrostatic Potential (MEP) maps, generated through computational methods, can identify the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents or biological targets. nih.govtandfonline.com Molecular docking simulations allow for the in silico screening of this compound against libraries of proteins to predict binding affinities and modes of interaction, helping to prioritize experimental testing and guide the rational design of more potent and selective derivatives. nih.govresearchgate.net

Computational MethodApplication for this compoundPotential Insights
Density Functional Theory (DFT)Optimization of molecular geometry and calculation of electronic properties. nih.govtandfonline.comPrediction of molecular stability, reactivity, and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP)Mapping of electron density to identify reactive sites. nih.govtandfonline.comUnderstanding intermolecular interactions and predicting binding orientations.
Molecular DockingSimulating the binding of the compound to the active site of biological targets. nih.govresearchgate.netIdentification of potential biological targets and prediction of binding affinity.
Time-Dependent DFT (TD-DFT)Simulating UV-vis spectra. acs.orgCorrelation of experimental spectroscopic data with theoretical models.

Sustainable Production and Application

The future of chemical manufacturing is increasingly focused on green and sustainable practices to minimize environmental impact. The production of this compound and similar fine chemicals presents opportunities for incorporating principles of green chemistry. This involves a shift away from reliance on petrochemical feedstocks and hazardous solvents towards renewable resources and environmentally benign reaction media. rsc.orgrug.nl

Future research will explore synthetic pathways that utilize bio-based starting materials, potentially derived from the pyrolysis of biomass, which can yield phenolic compounds as precursors. rug.nl There is a significant focus on developing catalytic processes that can be conducted in aqueous media, reducing the need for volatile organic solvents. rsc.org Photocatalysis, which uses light to drive chemical reactions, represents a promising energy-efficient alternative to conventional heating. rsc.org Furthermore, ensuring the recyclability of catalysts, such as the zinc chloride mentioned in improved syntheses of related compounds, is crucial for reducing waste and improving the economic feasibility of large-scale production. google.comgoogle.com

Sustainability AspectFuture DirectionBenefit
Starting MaterialsUtilization of renewable feedstocks from biomass. rug.nlReduced dependence on fossil fuels and lower carbon footprint.
SolventsReplacement of organic solvents with water or other green alternatives.Minimized environmental pollution and improved process safety.
Energy ConsumptionDevelopment of photocatalytic or low-temperature synthetic methods. rsc.orgLower energy costs and reduced greenhouse gas emissions.
Waste ReductionDesign of processes with high atom economy and recyclable catalysts. google.comgoogle.comDecreased waste generation and more cost-effective production.

Q & A

Q. Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6. The aldehyde proton (~10 ppm) and nitro-group-induced deshielding of adjacent protons are diagnostic.
  • IR : Confirm the presence of -NO2_2 (asymmetric stretch ~1520 cm1^{-1}) and -CHO (stretch ~1700 cm1^{-1}).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: Mo Kα radiation, 100 K data collection, and Olex2 for visualization. Publish CIF files to the Cambridge Structural Database (CSD) .

Advanced: How can computational methods elucidate electronic properties and reaction mechanisms of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Wavefunction Analysis : Use Multiwfn to compute Fukui indices for predicting regioselectivity in substitution reactions.
  • Mechanistic Insights : Simulate nitro-group reduction pathways using Gaussian or ORCA, comparing activation energies for proton-coupled electron transfer (PCET) mechanisms .

Advanced: How can researchers resolve contradictions in experimental data (e.g., spectral vs. crystallographic results)?

Q. Methodological Answer :

  • Case Study : If NMR suggests a planar structure but X-ray shows slight distortion:
    • Re-examine NMR data for dynamic effects (e.g., variable-temperature NMR).
    • Validate crystallographic data with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions.
    • Cross-validate with DFT-computed NMR chemical shifts (GIAO method) .

Safety: What precautions are essential when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Keep in a dark, cool place (<4°C) in airtight containers to prevent degradation.
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (vermiculite). Avoid water flushing to prevent environmental contamination .

Advanced: How does the nitro group influence the solubility and reactivity of this compound in organic reactions?

Q. Methodological Answer :

  • Solubility : Nitro groups reduce polarity; the compound is sparingly soluble in water but dissolves in DMSO or DMF.
  • Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position.
  • Catalytic Reduction : Use Pd/C or Raney Ni under H2_2 to reduce -NO2_2 to -NH2_2, monitored by TLC or in situ FTIR .

Crystallography: What strategies improve crystal quality for X-ray diffraction studies of nitroaromatic aldehydes?

Q. Methodological Answer :

  • Crystallization : Use slow evaporation (e.g., ethanol/water mixture) or diffusion (layered hexane/ethyl acetate).
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K.
  • Data Collection : Optimize exposure time to balance resolution and radiation damage. Use SHELXL for refinement, checking Rint_{\text{int}} < 5% for high-quality data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.